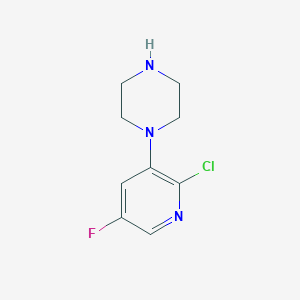
8-(Benzyloxy)-7-fluoro-5-iodoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Benzyloxy)-7-fluoro-5-iodoquinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzyloxy group at the 8th position, a fluorine atom at the 7th position, and an iodine atom at the 5th position on the quinoline ring, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)-7-fluoro-5-iodoquinoline typically involves multiple steps, starting from commercially available quinoline derivatives. One common method includes the following steps:
Nitration: Introduction of a nitro group to the quinoline ring.
Reduction: Reduction of the nitro group to an amine.
Halogenation: Introduction of the iodine atom at the 5th position.
Fluorination: Introduction of the fluorine atom at the 7th position.
Benzyloxylation: Introduction of the benzyloxy group at the 8th position.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Benzyloxy)-7-fluoro-5-iodoquinoline can undergo various chemical reactions, including:
Oxidation: Conversion of the benzyloxy group to a carbonyl group.
Reduction: Reduction of the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions at the fluorine or iodine positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 8-(benzoyloxy)-7-fluoro-5-iodoquinoline.
Reduction: Formation of 8-(benzyloxy)-7-fluoro-5-iodotetrahydroquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for the treatment of bacterial and fungal infections.
Industry: Used in the development of fluorescent probes and functional materials for biomedical applications.
Mécanisme D'action
The mechanism of action of 8-(Benzyloxy)-7-fluoro-5-iodoquinoline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting key enzymes involved in microbial metabolism.
Disruption of Cell Membranes: Interacting with and disrupting the integrity of microbial cell membranes.
Interference with DNA Synthesis: Inhibiting the synthesis of DNA in microbial cells, leading to cell death.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
7-Fluoroquinoline: Studied for its potential therapeutic applications.
5-Iodoquinoline: Investigated for its biological activities.
Uniqueness: 8-(Benzyloxy)-7-fluoro-5-iodoquinoline is unique due to the presence of multiple functional groups that contribute to its diverse biological activities. The combination of benzyloxy, fluorine, and iodine substituents enhances its potential as a therapeutic agent and a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C16H11FINO |
|---|---|
Poids moléculaire |
379.17 g/mol |
Nom IUPAC |
7-fluoro-5-iodo-8-phenylmethoxyquinoline |
InChI |
InChI=1S/C16H11FINO/c17-13-9-14(18)12-7-4-8-19-15(12)16(13)20-10-11-5-2-1-3-6-11/h1-9H,10H2 |
Clé InChI |
WTLPENMKTTUFMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2F)I)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



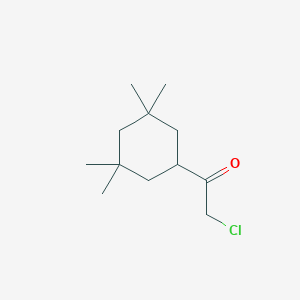
![Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate](/img/structure/B13556011.png)
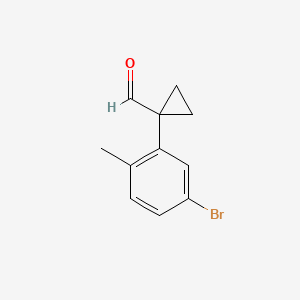

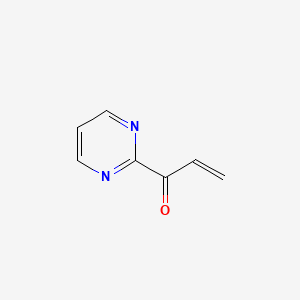
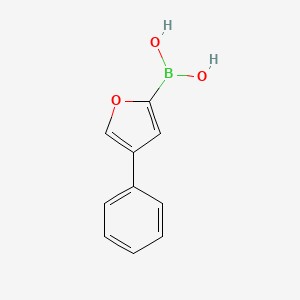
![N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide](/img/structure/B13556045.png)
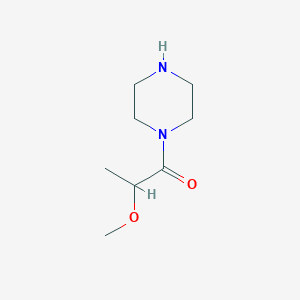
![6-(2,6-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13556056.png)
